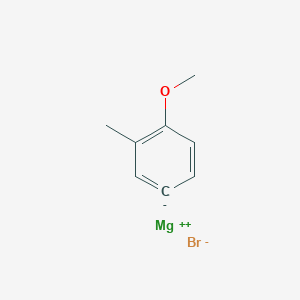

4-Methoxy-3-methylphenylmagnesium bromide

Übersicht

Beschreibung

4-Methoxy-3-methylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles, such as carbonyl compounds. The presence of the methoxy and methyl groups on the aromatic ring can influence the reactivity and selectivity of the Grignard reagent in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-3-methylphenylmagnesium bromide often involves the use of Grignard reagents. For instance, diazo(trimethylsilyl)methylmagnesium bromide is used to react with ketones and aldehydes to produce indazoles with a hydroxymethyl unit at the 3-position through a [3 + 2] cycloaddition with benzynes . Similarly, phenylmagnesium bromide is used in the uncatalyzed 1,4-addition to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate, leading to cyclohexanones . These examples demonstrate the versatility of Grignard reagents in synthesizing a variety of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl moiety has been studied using X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones has been determined, revealing a monoclinic system with specific cell dimensions and angles . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which can affect its reactivity and physical properties.

Chemical Reactions Analysis

Grignard reagents like p-methoxyphenylmagnesium bromide are known to undergo coupling reactions with various electrophiles. A study has shown that the reaction with substituted allylic chlorides involves the formation of an ion-pair intermediate, with the solvent playing a significant role in the regio- and stereo-selectivity of the reaction . This highlights the importance of reaction conditions in determining the outcome of reactions involving Grignard reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-methoxyphenyl group can be quite diverse. For instance, a new crystal, (4-Methoxyphenyl) methanaminium bromide, has been developed for nonlinear optical applications. Its structure, stability, and optical properties have been thoroughly investigated, revealing strong intermolecular interactions and high third-order nonlinearity, which are important for its potential applications in optical limiting . These properties are influenced by the molecular structure and the nature of substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Synthesis of Carbomethoxycyclohexanones : The uncatalyzed 1,4-addition of phenylmagnesium bromide and related compounds to specific substrates can lead to the formation of cyclohexanones, demonstrating its utility in synthesizing cyclic ketones (Grootaert, Mijngheer, & Clercq, 1982).

Synthesis and Characterization of Metal Complexes : The thionation of 3-methylbutylmagnesium bromide with specific reagents can lead to the formation of dithiophosphinic acid, which can then be converted into metal complexes. This process illustrates the role of such organomagnesium compounds in the synthesis of complex metal structures (SAĞLAM et al., 2010).

Synthesis of Potential Drugs : In pharmaceutical research, compounds like 4-Methoxy-3-methylphenylmagnesium bromide can be intermediates in the synthesis of potential drugs. For instance, a process involving this compound was used in the synthesis of a potential anti-anginal drug (Mounetou, Poisson, Monteil, & Madelmont, 1998).

Polymer Modification : This compound can be used in the modification of polymers, such as in the Grignard-Wurtz reaction with polybutadiene, demonstrating its role in polymer chemistry (Hummel, Wedam, Kathan, & Demel, 1978).

Synthesis of Spiro Centres and Atropomers : In the field of stereochemistry, 4-Methoxy-3-methylphenylmagnesium bromide plays a role in the synthesis of spiro centres and atropomers, showcasing its importance in the creation of complex molecular structures (Baker, Kyasnoor, Sargent, Skelton, & White, 2000).

Bromination Reactions : It is also used in bromination reactions, such as in the electrochemical bromination of 4-methoxy toluene, highlighting its role in functional group transformations (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

4-Methoxy-3-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms located on carbonyl groups, alkyl halides, and other polarized organic molecules .

Mode of Action

The mode of action of 4-Methoxy-3-methylphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . The carbon-magnesium bond in Grignard reagents is polarized, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 4-Methoxy-3-methylphenylmagnesium bromide would depend on the specific reaction and the target molecule. In general, grignard reagents are used in the synthesis of a wide range of organic compounds, including alcohols, ketones, and aldehydes . These compounds play various roles in numerous biochemical pathways.

Pharmacokinetics

It is worth noting that Grignard reagents, including 4-Methoxy-3-methylphenylmagnesium bromide, are highly reactive and sensitive to moisture and air . Therefore, they are usually prepared and used under controlled laboratory conditions .

Result of Action

The result of the action of 4-Methoxy-3-methylphenylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . The exact products depend on the nature of the target molecule and the specific reaction conditions.

Action Environment

The action of 4-Methoxy-3-methylphenylmagnesium bromide is highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for their preparation and reactions . The temperature and solvent can also significantly influence the reaction rate and the yield of the product .

Eigenschaften

IUPAC Name |

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDHRKEBWOQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)